molecular formula C11H22N2O2 B2740172 tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate CAS No. 351369-20-5

tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate

Cat. No.: B2740172
CAS No.: 351369-20-5
M. Wt: 214.30 g/mol
InChI Key: IKMYJVLUVPHIMD-DTWKUNHWSA-N
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Description

Tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a pyrrolidinyl ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring

Industrial Production Methods

In an industrial setting, the compound is likely produced using large-scale chemical reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the pyrrolidinyl ring to pyrrolidinone.

  • Reduction: : Reduction of the carbamate group to an amine.

  • Substitution: : Replacement of the tert-butyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Pyrrolidinone derivatives.

  • Reduction: : Amines.

  • Substitution: : Derivatives with different functional groups replacing the tert-butyl group.

Scientific Research Applications

Tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate: has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical transformations.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biological processes.

Comparison with Similar Compounds

Tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate: is unique due to its specific structural features. Similar compounds include:

  • Pyrrolidinyl carbamates: : Variants with different substituents on the pyrrolidinyl ring.

  • Tert-butyl carbamates: : Compounds with the tert-butyl group attached to different functional groups.

Properties

CAS No.

351369-20-5

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl-[[(3R,4R)-4-methylpyrrolidin-3-yl]methyl]carbamic acid

InChI

InChI=1S/C11H22N2O2/c1-8-5-12-6-9(8)7-13(10(14)15)11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1

InChI Key

IKMYJVLUVPHIMD-DTWKUNHWSA-N

Isomeric SMILES

C[C@H]1CNC[C@@H]1CN(C(=O)O)C(C)(C)C

SMILES

CC1CNCC1CNC(=O)OC(C)(C)C

Canonical SMILES

CC1CNCC1CN(C(=O)O)C(C)(C)C

solubility

not available

Origin of Product

United States

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